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Compound Focus: Tebufenpyrad

CAS No.: 119168-77-3

Cat. No.: S544821

The table below summarizes the key mammalian toxicity findings for tebufenpyrad from in vitro and in

vivo studies.

Toxicity Experimental Key Quantitative Data
Aspect Model Findings/Effects (DoselConcentration)

| Acute Neurotoxicity & Mitochondrial Dysfunction | Rat dopaminergic neuronal cells (N27) | « Induced
cell death ¢ Inhibited mitochondrial complex I ¢ Increased ROS generation * Reduced mitochondrial oxygen
consumption rate (OCR) ¢ Decreased cellular ATP levels « Caused mitochondrial fragmentation | * ECso:
3.98 pM (cell death) [1] « Significant effects at 3 uM [1] | | Reproductive Toxicity | Porcine trophectoderm
& luminal epithelial cells | « Reduced cell viability & antiproliferative effects « Induced G1 phase cell cycle
arrest * Triggered apoptosis & ROS production ¢ Disrupted cytosolic & mitochondrial calcium homeostasis *
Impaired cell migration ¢ Altered pregnancy-related gene expression | * Effects observed at tested
concentrations (specific values not provided) [2] | | Chronic Toxicity & Carcinogenicity (Database Profile)
| U.S. EPA ToxRefDB (Rodent chronic/cancer studies) | « Classified as causing tissue-specific pathological
lesions ¢ Identified as a high-risk chemical for progression to cancer pathologies | « Pathology observed in
>90% of chemicals in liver, kidney, thyroid, lung, testis, spleen [3] * 167 of 310 chemicals caused cancer-

related pathologies [3] |

Detailed Experimental Protocols
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For researchers aiming to replicate or build upon key findings, the methodologies from pivotal studies are

detailed below.

Assessing Mitochondrial Dysfunction and Oxidative Stress

This protocol is adapted from studies on rat dopaminergic neuronal (N27) cells [1].

e Cell Culture: Maintain rat N27 cells in RPMI 1640 medium, supplemented with 10% FBS, 2 mM L-
glutamine, and penicillin/streptomycin. Culture at 37°C in a humidified 5% CO2 atmosphere. Perform
treatments at 65-70% confluency.

¢ Treatment Paradigm: Dissolve tebufenpyrad in DMSO and treat cells in serum-free media for up to
3 hours. Include controls (vehicle alone) and positive controls (e.g., 1 UM rotenone).

e Cell Viability Assay (MTS): Plate cells at 0.8 x 10* cells/well in a 96-well plate. After treatment, add
MTS reagent and incubate for 45 minutes at 37°C. Dissolve formazan crystals with DMSO and
measure absorbance at 490 nm, with a reference at 670 nm to eliminate background.

e Cytotoxicity Assay (SYTOX Green): Use Sytox Green nucleic acid stain, which only penetrates
dead cells with compromised plasma membranes. Quantify fluorescence to determine the rate of cell
death.

¢ Reactive Oxygen Species (ROS) Measurement: Load cells with 5-(and-6)-chloromethyl-2',7'-
dichlorodihydrofluorescein diacetate (CM-H2DCFDA) fluorescent probe. After treatment with
tebufenpyrad, measure fluorescence to indicate intracellular ROS levels. Hydrogen peroxide (100
MM, 45 min) can serve as a positive control.

¢ Bioenergetic Profiling (Seahorse XF96 Analyzer): Measure the Oxygen Consumption Rate (OCR)
in real-time. Use modulators: oligomycin (ATP synthase inhibitor), FCCP (mitochondrial uncoupler),
and antimycin A (Complex Il inhibitor). This allows calculation of basal respiration, ATP-linked
respiration, and maximal respiratory capacity.

e ATP Measurement: Use the Cell Titer Glo Luminescent Cell Viability assay, which quantifies ATP
present in metabolically active cells.

e Mitochondrial Morphology (Confocal Imaging): Stain cells with MitoTracker Red CMXROS after
treatment. Use confocal fluorescence imaging followed by morphometric image analysis to quantify
changes in mitochondrial length and circularity.

Investigating Reproductive Toxicity and Cell Cycle Disruption

This protocol is based on the study using porcine reproductive cell lines [2].

¢ Cell Culture and Treatment: Use porcine trophectoderm and luminal epithelial cells. Treat with
tebufenpyrad and assess its impact on viability, proliferation, and function.
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e Cell Viability and Proliferation: Employ standard assays (e.g., MTT, Muse Count & Viability Kit) to
determine antiproliferative effects and viability reduction.

e Apoptosis and Cell Cycle Analysis: Use flow cytometry to analyze Annexin V/7-AAD staining for
apoptosis and propidium iodide staining for cell cycle phase distribution (e.g., G1 arrest).

¢ Intracellular Calcium Imaging: Use fluorescent calcium indicators (e.g., Fluo-4 AM) to measure
disruptions in calcium homeostasis in the cytosol and mitochondria.

¢ Reactive Oxygen Species (ROS) Detection: Measure excessive ROS production using fluorescent
probes like CM-H2DCFDA.

¢ Western Blotting: Analyze the alteration of MAPK signaling pathways (e.g., ERK, JNK, p38) and
expression of pregnancy-related genes following tebufenpyrad treatment.

e Migration Assay: Conduct a wound-healing or transwell assay to evaluate the impairment of cell
migration capacity.

Mechanism of Action and Signhaling Pathways

Tebufenpyrad's primary mode of action is inhibiting mitochondrial Complex I, which triggers a cascade of

cellular dysfunctions. The diagram below illustrates this key neurotoxic mechanism.
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Mechanism of Tebufenpyrad-Induced Neurotoxicity: The compound inhibits mitochondrial Complex I,

leading to ROS overproduction and ATP depletion. These primary defects converge to disrupt calcium

signaling and cause mitochondrial fragmentation, ultimately triggering apoptotic cell death.

Regulatory Status and Physicochemical Properties

Understanding the compound's regulatory and physical profile is crucial for a holistic risk assessment.
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Property

Detail

Pesticide Type
Mode of Action

EU Approval
Status

Water Solubility

Log P (Octanol-
Water)

Acaricide; Insecticide (Pyrazole class) [4]
Mitochondrial complex | electron transport inhibitor (IRAC Group 21A) [4]

Approved until 31/01/2027; Candidate for Substitution (CfS) due to PBT
(Persistent, Bioaccumulative, Toxic) criteria [4]

2.39 mg/L (at 20 °C, pH 7) [4]

4.93 (Indicates high lipophilicity and potential for bioaccumulation) [4]

Risk Assessment and Conclusion

For drug development professionals and toxicologists, the following points are critical:

¢ Mechanistic Insights: Tebufenpyrad is a potent mitochondrial toxicant. Its inhibition of Complex | is
a key molecular initiating event, leading to a well-defined adverse outcome pathway (AOP) involving
oxidative stress, bioenergetic failure, and cell death, particularly in vulnerable cells like neurons [1]
and reproductive tissues [2].

¢ Regulatory Considerations: Its status as a Candidate for Substitution in the EU and its profile in
the U.S. EPA ToxRefDB underscore its high-hazard potential [3] [4]. This classification is primarily
driven by its PBT properties and observed carcinogenic potential in rodents.

e Exposure and Risk Management: While dietary exposure from residues on crops like apples and
strawberries is estimated to be below acute toxicological reference values, its high lipophilicity (Log P
> 4) warrants caution for long-term bioaccumulation potential [4] [5]. Adherence to pre-harvest
intervals (PHI) and maximum residue limits (MRLS) is essential to manage consumer risk [6] [7].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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